molecular formula C10H17NO5 B040044 Boc-cis-3-hydroxy-D-proline CAS No. 118492-87-8

Boc-cis-3-hydroxy-D-proline

Cat. No.: B040044
CAS No.: 118492-87-8
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-NKWVEPMBSA-N
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Description

Boc-cis-3-hydroxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxyl group at the third position of the proline ring in the cis configuration, and it is protected by a tert-butoxycarbonyl (Boc) group. The compound is widely used in organic synthesis, particularly in the development of peptide-based drugs and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cis-3-hydroxy-D-proline typically involves the hydroxylation of proline derivatives. One common method is the Sharpless asymmetric epoxidation, which starts with β-alanine and involves several steps to introduce the hydroxyl group in the desired position and configuration. The reaction conditions often include the use of chiral catalysts and protective groups to ensure the selectivity and stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic hydroxylation using non-heme iron(II)/α-ketoglutarate-dependent dioxygenases. These enzymes catalyze the hydroxylation of proline derivatives with high regio- and stereoselectivity . The process involves the continuous supplementation of iron(II) ions and α-ketoglutarate to maintain the activity of the enzyme and achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Boc-cis-3-hydroxy-D-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a proline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto-proline derivatives, while substitution reactions can produce halogenated proline analogues.

Scientific Research Applications

Boc-cis-3-hydroxy-D-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the study of protein structure and function, particularly in the design of peptide-based inhibitors and mimetics.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the production of peptide-based drugs and other biologically active molecules.

Comparison with Similar Compounds

Boc-cis-3-hydroxy-D-proline is unique among proline derivatives due to its specific configuration and protective group. Similar compounds include:

    cis-4-hydroxy-D-proline: Another hydroxylated proline derivative with the hydroxyl group at the fourth position.

    trans-3-hydroxy-D-proline: A proline derivative with the hydroxyl group in the trans configuration at the third position.

    trans-4-hydroxy-D-proline: The most abundant hydroxyproline in nature, found in collagen.

Compared to these compounds, this compound offers unique advantages in terms of its stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186132-80-9
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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